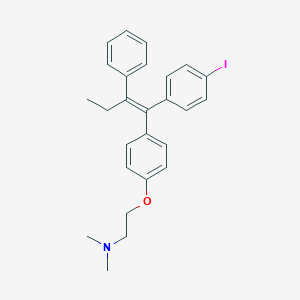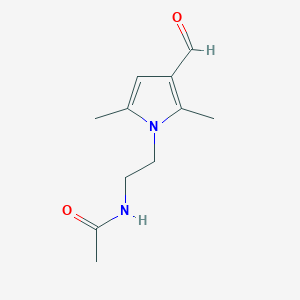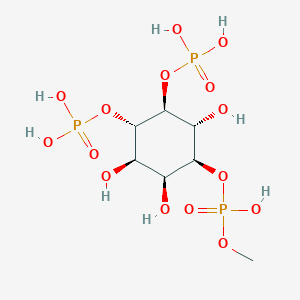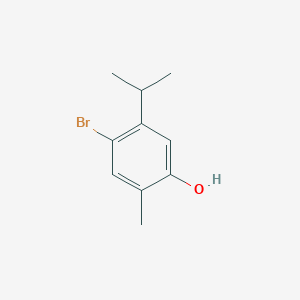![molecular formula C12H23ClN2O3 B051985 prop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride CAS No. 35429-19-7](/img/structure/B51985.png)
prop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride
Overview
Description
Polyquaternium-32 is a cationic polymer primarily used in the personal care industry. It is known for its conditioning properties, making it a common ingredient in hair conditioners, shampoos, and facial cleansing products. The polymer is positively charged, which allows it to neutralize the negative charges on hair and skin, thereby reducing static and improving manageability .
Mechanism of Action
Target of Action
Polyquaternium-32 is a cationic copolymer of acrylamide and the quaternary ammonium salt with diallyldimethylammonium chloride . Its primary targets are hair and skin due to their negatively charged surfaces . The positive charges of Polyquaternium-32 allow it to ionically bond with these targets .
Mode of Action
Polyquaternium-32 interacts with its targets (hair and skin) by neutralizing their negative charges . This interaction helps hair lie flat and enhances the smoothness of the skin . In addition, it has been found to have antimicrobial properties , which could be attributed to its interaction with the negatively charged bacterial cell membranes .
Biochemical Pathways
It’s known that the compound’s cationic nature allows it to interact with the negatively charged surfaces of hair and skin . This interaction can influence various biochemical processes, such as the regulation of hair and skin pH, hydration levels, and microbial activity.
Pharmacokinetics
Its impact on bioavailability is primarily related to its ability to remain on the skin and hair after application, resisting rinse-off due to its ionic bonding with these surfaces .
Result of Action
The application of Polyquaternium-32 results in several observable effects. It provides noticeable conditioning properties to hair, reducing frizz, and improving manageability . This results in softer, silkier, and more manageable hair . On the skin, it can enhance smoothness and potentially exert antimicrobial effects .
Action Environment
The action, efficacy, and stability of Polyquaternium-32 can be influenced by various environmental factors. For instance, the pH, temperature, and ionic strength of the application environment can affect its performance . Moreover, the presence of other ingredients in a formulation can also impact its action. For example, in cosmetic formulations, it’s often used in combination with other ingredients that can enhance or modify its effects .
Biochemical Analysis
Biochemical Properties
Polyquaternium-32 is a cationic polymer that interacts with various biomolecules. Its positive charges allow it to bind to negatively charged surfaces, such as hair and skin . This interaction neutralizes the negative charges of most shampoos and hair proteins, helping hair lie flat .
Cellular Effects
Polyquaternium-32 can have effects on various types of cells and cellular processes. For example, it has been shown to have no discernible effects on cytokinetic movement or mitotic activity of epithelial cells .
Molecular Mechanism
At the molecular level, Polyquaternium-32 exerts its effects through its positive charges, which ionically bond it to hair and skin . This bonding interaction helps to reduce static charges by neutralizing the electrical charge on the hair surface .
Temporal Effects in Laboratory Settings
The effects of Polyquaternium-32 can change over time in laboratory settings. For example, it has been shown that the toxicity of Polyquaternium-10, a similar compound, varies between different tradenames and test waters .
Dosage Effects in Animal Models
While specific studies on Polyquaternium-32 dosage effects in animal models are limited, it’s worth noting that cationic polymers can impair aquatic organisms due to their charge-driven interaction with the surface of the organism .
Metabolic Pathways
As a cationic polymer, it is known to interact with negatively charged surfaces, which could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
Polyquaternium-32 is transported and distributed within cells and tissues through its positive charges, which allow it to bind to negatively charged surfaces . This binding can influence its localization or accumulation .
Subcellular Localization
Given its positive charges and ability to bind to negatively charged surfaces, it is likely that it localizes to areas of the cell where these interactions can occur .
Preparation Methods
Polyquaternium-32 can be synthesized through the polymerization of monomers containing quaternary ammonium groups. The synthetic routes often involve the use of acrylamide and diallyldimethylammonium chloride as starting materials. The reaction conditions typically include the use of initiators like azobisisobutyronitrile (AIBN) and are carried out in aqueous or organic solvents . Industrial production methods may involve continuous polymerization processes to ensure consistent quality and yield .
Chemical Reactions Analysis
Polyquaternium-32 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties.
Reduction: Reduction reactions can modify the polymer’s charge density and molecular weight.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Scientific Research Applications
Polyquaternium-32 has a wide range of scientific research applications:
Chemistry: It is used as a flocculant in wastewater treatment to remove dyes and other contaminants.
Medicine: Polyquaternium-32 is explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is widely used in the cosmetic industry for its conditioning and antistatic properties.
Comparison with Similar Compounds
Polyquaternium-32 is part of a larger family of polyquaterniums, each with unique properties:
Polyquaternium-7: Known for its excellent conditioning properties and used in hair care products.
Polyquaternium-10: A cationic cellulose derivative with good film-forming properties.
Polyquaternium-47: Used in skin care products for its moisturizing effects.
Polyquaternium-32 stands out due to its balanced combination of conditioning, antistatic, and antimicrobial properties, making it versatile for various applications.
Properties
IUPAC Name |
prop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO2.C3H5NO.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;1-2-3(4)5;/h1,6-7H2,2-5H3;2H,1H2,(H2,4,5);1H/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMYWGHYRCRBFI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)C.C=CC(=O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35429-19-7 | |
| Record name | Acrylamide-methacryloyloxyethyltrimethylammonium chloride copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35429-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
278.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35429-19-7 | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, chloride (1:1), polymer with 2-propenamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N-TRIMETHYL-2-[(2-METHYL-1-OXO-2-PROPEN-1-YL)OXY]ETHANAMINIUM CHLORIDE (1:1) POLYMER WITH 2-PROPENAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the implications of Polyquaternium-32's inclusion in commercially available lubricants?
A2: The study highlights the presence of Polyquaternium-32 in several commercially available over-the-counter (OTC) sexual lubricants []. The research suggests that Polyquaternium-32, along with glycerin, significantly contribute to the observed anti-HIV activity of these lubricants. This finding opens avenues for developing lubricants specifically optimized for their anti-HIV properties using these components. Notably, both Polyquaternium-32 and glycerin are considered safe for topical use according to FDA guidelines [], making them promising candidates for further exploration in HIV prevention strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)

